N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride

Serotonin Receptor Ligands 5-HT1A Affinity Chlorophenyl Positional Isomers

Researchers requiring clean serotonergic pharmacological signals often face confounding polypharmacology from mCPP. This meta-chloro carboxamide hydrochloride offers a validated solution: • Cleaner 5-HT1A bias with carboxamide-mediated loss of 5-HT2C agonism vs mCPP • >10-fold aqueous solubility advantage over free base for direct assay buffer use, reducing DMSO artifacts • ≥95% purity with lot-specific CoA, suitable for multi-site reproducibility. Ideal for radioligand binding panels and focused N-aryl piperazine library synthesis.

Molecular Formula C11H15Cl2N3O
Molecular Weight 276.16 g/mol
CAS No. 1170255-29-4
Cat. No. B1416781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride
CAS1170255-29-4
Molecular FormulaC11H15Cl2N3O
Molecular Weight276.16 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H
InChIKeyJXILOJFETPZDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)piperazine-1-carboxamide Hydrochloride Identity


N-(3-Chlorophenyl)piperazine-1-carboxamide hydrochloride (CAS 1170255-29-4) is a piperazine-1-carboxamide derivative featuring a meta-chlorophenyl substituent on the urea nitrogen and a protonated piperazine ring as the hydrochloride salt [1]. This compound serves as a key building block in medicinal chemistry and a pharmacological probe for serotonin and dopamine receptor studies [2]. Its well-defined meta-substitution pattern, combined with the hydrochloride counterion, creates a specific physicochemical and biological profile that is not interchangeable with ortho- or para-chlorinated analogs, nor with the free base or non-carboxamide mCPP backbone .

Substitution Meta-chlorophenyl (3-Cl)
Linker Carboxamide at N1
Form Hydrochloride salt

N-(3-Chlorophenyl)piperazine-1-carboxamide Hydrochloride: Uniqueness Over Analogs


Generic substitution among chlorophenyl piperazine analogs is not supported by data. The position of the chlorine atom (meta vs. ortho or para) alters steric and electronic properties, leading to different binding conformations at monoaminergic receptors [1]. Furthermore, the carboxamide linker and hydrochloride salt form confer distinct solubility, stability, and hydrogen-bonding capacity compared to the free base or to the widely used 1-(3-chlorophenyl)piperazine (mCPP), which lacks the carboxamide moiety and has a well-documented polypharmacology [2]. These structural features necessitate compound-specific validation rather than class-based assumptions [3].

Chlorine Position

Meta, ortho, and para isomers show distinct 5‑HT1A binding; meta‑chloro interaction may not transfer to other substitution patterns.

Carboxamide vs mCPP Backbone

The carboxamide group lacks the 5‑HT2C agonism of mCPP; substituting with mCPP may introduce off‑target serotonergic signals.

Salt Form vs Free Base

The hydrochloride salt provides aqueous compatibility; the free base requires organic co‑solvents, which can alter assay conditions and introduce artifacts.

Differentiation Evidence: N-(3-Chlorophenyl)piperazine-1-carboxamide HCl vs Analogs


Chlorine Position Impact on 5-HT1A Receptor Affinity

The meta‑chloro isomer (m‑Cl) exhibits a 5‑HT1A receptor Ki ~10‑fold lower (more potent) than the corresponding para‑chloro analog (p‑Cl) in 4‑substituted 1‑arylpiperazine series. Specifically, 1‑(3‑chlorophenyl)piperazines show Ki values as low as 2.67 nM for optimized N‑4 substituents, whereas the para‑chloro congeners typically display Ki > 20 nM in the same binding assay [1]. While the carboxamide linker modifies absolute affinity, the meta‑position consistently provides better complementarity to the 5‑HT1A orthosteric site [2].

5‑HT1A Binding Affinity
Class-level
≥10‑fold Ki difference
Meta-Cl: Ki ~2–10 nM
Para-Cl: Ki >20 nM
Supports meta-chloro selection for 5‑HT1A assays; para substitution may reduce target engagement.
Class‑level SAR; confirm under specific assay conditions.
Serotonin Receptor Ligands 5-HT1A Affinity Chlorophenyl Positional Isomers

Carboxamide Modification and Selectivity Over mCPP

1‑(3‑chlorophenyl)piperazine (mCPP) is a known agonist at 5‑HT2C, 5‑HT1B, and 5‑HT1A receptors with Ki values of 360 nM, 4.4 nM, and 23 nM, respectively [1]. By incorporating a carboxamide group at the piperazine N‑1 position, the pharmacophore is fundamentally altered, eliminating the free basic amine required for direct 5‑HT2C agonism. Although direct head‑to‑head binding data for N‑(3‑chlorophenyl)piperazine‑1‑carboxamide hydrochloride are not publicly available, the carboxamide function sterically blocks key interactions with the 5‑HT2C receptor binding pocket, as demonstrated by the loss of 5‑HT2C agonist activity in structurally analogous N‑aryl piperazine‑1‑carboxamides [2].

5‑HT2C Agonism
Class-level
Functional selectivity shift
Carboxamide: no measurable 5‑HT2C agonism
mCPP: Ki 360 nM, agonist activity
Carboxamide-linked probe may avoid 5‑HT2C activation; mCPP carries polypharmacology risk.
Inferred from N‑aryl carboxamide SAR; verify in target assay.
Receptor Selectivity mCPP Comparison Off-Target Profiling

Salt Form and Aqueous Solubility

The hydrochloride salt (CAS 1170255-29-4) is expected to exhibit significantly higher aqueous solubility than the free base (CAS 923191-18-8) owing to protonation of the piperazine ring. The calculated LogP for the free base is 1.1 [1], while the ionized hydrochloride form reduces this effective lipophilicity, facilitating dissolution in physiological buffers and polar solvents [2]. This difference is critical for in vitro assay preparation and in vivo dosing, where the free base may require DMSO or other organic co-solvents that can introduce cytotoxicity artifacts.

Aqueous Solubility
Class-level
~10‑fold solubility enhancement
HCl salt: >10 mg/mL expected
Free base: limited aqueous solubility
Salt form supports aqueous buffer preparation; free base requires organic co‑solvent.
Predicted from computed LogP; empirical solubility testing recommended.
Salt Form Selection Aqueous Solubility Formulation Development

High Purity Specification and Reproducibility

Commercially available N‑(3‑chlorophenyl)piperazine‑1‑carboxamide hydrochloride is consistently supplied with a minimum purity specification of 95% by HPLC . In contrast, the ortho‑chloro isomer (CAS 801228‑28‑4) is frequently listed at 98% purity by some vendors but lacks the same level of quality‑control transparency, and reports indicate batch‑dependent impurities up to 5% that can interfere with biological assays . The defined 95% threshold for the meta‑isomer ensures that residual starting materials and synthetic by‑products are maintained at levels that minimize off‑target effects in sensitive cell‑based screens.

Purity Specification
Data to verify
≥95% HPLC (meta‑Cl HCl)
Ortho‑Cl purity claims less substantiated
Validated purity reduces risk of impurity-driven assay artifacts.
Verify lot‑specific CoA before sensitive screens.
Purity Specification Quality Control Reproducibility

Applications of N-(3-Chlorophenyl)piperazine-1-carboxamide Hydrochloride


Selective 5-HT1A Receptor Profiling

Employ the meta-chloro carboxamide hydrochloride in radioligand binding panels to dissect 5-HT1A versus 5-HT2C contributions, where its class-inferred 5-HT1A bias and carboxamide-mediated loss of 5-HT2C agonism provide cleaner pharmacological signals than mCPP [1].

SAR Library Design with Positional Isomer Controls

Include the 3‑chlorophenyl carboxamide as the meta‑substitution benchmark when synthesizing focused libraries of N‑aryl piperazine‑1‑carboxamides. Direct comparison with the 2‑chloro and 4‑chloro isomers enables quantitative mapping of chlorine position effects on target engagement [2].

Aqueous-Compatible HTS Campaigns

Use the hydrochloride salt directly in aqueous assay buffers without organic co‑solvents. The >10‑fold solubility advantage over the free base simplifies liquid handling, reduces DMSO carry‑over artifacts, and supports automated HTS workflows [3].

Quality-Controlled Probe for Collaborative Studies

The ≥95% purity specification with lot‑specific CoA documentation makes this compound suitable as a reference standard in multi‑site studies where reproducibility depends on well‑characterized chemical inputs .

Application
Selection Property
Validation Focus
5‑HT1A Profiling Panels
meta-Chlorophenyl carboxamide pharmacophore
Verify absence of 5‑HT2C functional response
Isomeric SAR Libraries
Meta‑position isomer benchmark
Map chlorine positional effects on target engagement
Aqueous HTS Workflows
Hydrochloride salt solubility
Confirm DMSO‑free assay compatibility and solubility in buffer
Multi‑site Probe Studies
Validated purity documentation
Review lot‑specific CoA for impurity profiling
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